
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester is a chemical compound with the molecular formula C18H25NO2 and a molecular weight of 287.402. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a cyclohexyl group, a butenyl chain, and a phenylmethyl ester group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester typically involves the reaction of 1-cyclohexyl-3-butenylamine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active amine, which then interacts with the target. This interaction can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (1-cyclohexyl-3-butenyl)-, methyl ester
- Carbamic acid, (1-cyclohexyl-3-butenyl)-, ethyl ester
- Carbamic acid, (1-cyclohexyl-3-butenyl)-, propyl ester
Uniqueness
Carbamic acid, (1-cyclohexyl-3-butenyl)-, phenylmethyl ester is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
646480-73-1 |
|---|---|
Molekularformel |
C18H25NO2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
benzyl N-(1-cyclohexylbut-3-enyl)carbamate |
InChI |
InChI=1S/C18H25NO2/c1-2-9-17(16-12-7-4-8-13-16)19-18(20)21-14-15-10-5-3-6-11-15/h2-3,5-6,10-11,16-17H,1,4,7-9,12-14H2,(H,19,20) |
InChI-Schlüssel |
VNCUGQFZNJAGKL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
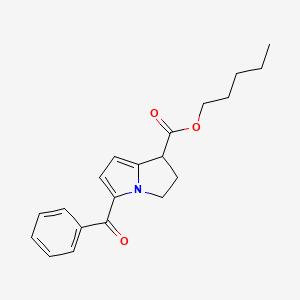
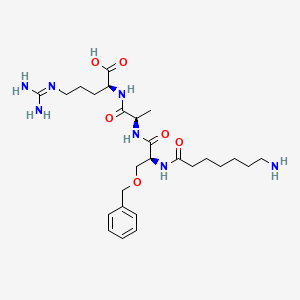
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)

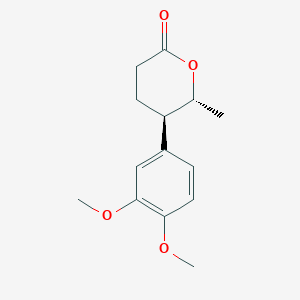
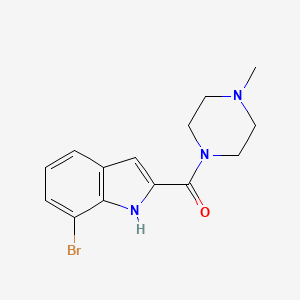


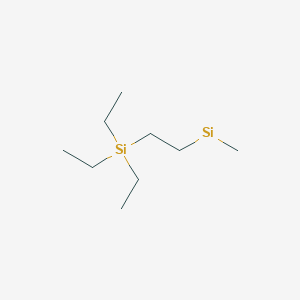
![2,5-Bis[(trimethylsilyl)ethynyl]pyrazine](/img/structure/B12591355.png)
